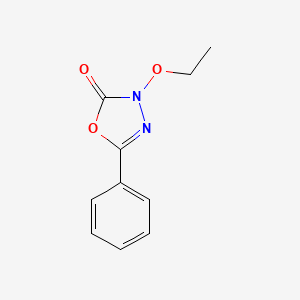
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and nitrogen atoms. This compound is part of the pyrimidine family, which is known for its wide range of biological and chemical applications. The presence of multiple chlorine atoms makes it a valuable intermediate in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4,5-trichlorophenylamine with 2,4-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of raw materials .
化学反应分析
Types of Reactions
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .
科学研究应用
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites. The exact pathways depend on the specific application and the target organism or system .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4,5-Trichlorophenol
Uniqueness
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms make it highly reactive and versatile for various applications .
属性
分子式 |
C10H3Cl5N2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
2,4-dichloro-5-(2,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-6-2-8(13)7(12)1-4(6)5-3-16-10(15)17-9(5)14/h1-3H |
InChI 键 |
HQKYIRVNQGTQIX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)




![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)

![2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B13103476.png)


